molecular formula C25H22N4S B6053488 N-(2,3-diphenylquinoxalin-6-yl)pyrrolidine-1-carbothioamide

N-(2,3-diphenylquinoxalin-6-yl)pyrrolidine-1-carbothioamide

Cat. No.: B6053488
M. Wt: 410.5 g/mol
InChI Key: AYOTWHRUNUVPQL-UHFFFAOYSA-N
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Description

N-(2,3-diphenylquinoxalin-6-yl)pyrrolidine-1-carbothioamide is a complex organic compound that features a quinoxaline core substituted with diphenyl groups and a pyrrolidine ring attached to a carbothioamide moiety

Preparation Methods

The synthesis of N-(2,3-diphenylquinoxalin-6-yl)pyrrolidine-1-carbothioamide typically involves the Buchwald–Hartwig amination reaction. This method allows for the formation of the quinoxaline diarylamine/heterocyclic amine derivatives in good yield. The reaction conditions often include the use of palladium catalysts and suitable ligands to facilitate the coupling process . Industrial production methods may involve scaling up this reaction while optimizing the conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(2,3-diphenylquinoxalin-6-yl)pyrrolidine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce certain functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific functional groups targeted during the reaction.

Mechanism of Action

The mechanism by which N-(2,3-diphenylquinoxalin-6-yl)pyrrolidine-1-carbothioamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The quinoxaline core and the pyrrolidine ring play crucial roles in binding to these targets, thereby modulating their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

N-(2,3-diphenylquinoxalin-6-yl)pyrrolidine-1-carbothioamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the quinoxaline core with the pyrrolidine ring and carbothioamide moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(2,3-diphenylquinoxalin-6-yl)pyrrolidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4S/c30-25(29-15-7-8-16-29)26-20-13-14-21-22(17-20)28-24(19-11-5-2-6-12-19)23(27-21)18-9-3-1-4-10-18/h1-6,9-14,17H,7-8,15-16H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOTWHRUNUVPQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=S)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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